molecular formula C8H14O B146534 5-Methyl-2-hepten-4-one CAS No. 102322-83-8

5-Methyl-2-hepten-4-one

Cat. No.: B146534
CAS No.: 102322-83-8
M. Wt: 126.2 g/mol
InChI Key: ARJWAURHQDJJAC-GQCTYLIASA-N
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Description

5-Methyl-2-hepten-4-one: Filbertone , is a naturally occurring compound found in hazelnuts. It is characterized by its sweet, nutty, and slightly roasted aroma, which is reminiscent of hazelnuts. This compound is widely used in the food industry as a flavoring agent to simulate hazelnut flavor in various food products, including chocolate .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Methyl-2-hepten-4-one can undergo oxidation reactions to form various oxidized products.

    Reduction: It can be reduced to form corresponding alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Applications in Food Science

The most prominent application of 5-methyl-2-hepten-4-one lies in the food industry:

  • Flavoring Agent : It is utilized as a flavor compound in various food products due to its nutty aroma, enhancing the sensory experience of foods like baked goods and confections . Its role as a character-impact flavor chemical makes it valuable in creating specific taste profiles.
  • Analytical Marker : This compound serves as a key marker for detecting adulteration in olive oil and assessing the authenticity of hazelnut-based products. Its presence can indicate quality and purity, making it essential for quality control in food production .

Applications in Perfumery

This compound is also significant in the fragrance industry:

  • Fragrance Component : Its pleasant aroma makes it a sought-after ingredient in perfumery. The compound's ability to blend well with other fragrance notes allows it to be used in various formulations for personal care products .

Safety and Toxicological Studies

Safety assessments have been conducted to evaluate the potential health risks associated with this compound:

  • Toxicity Assessments : Studies indicate that this compound is not expected to be genotoxic and has low toxicity levels when evaluated against established thresholds. Repeated dose studies have shown that exposure levels are below the toxicological concern limits .

Emerging Research and Case Studies

Recent research highlights additional applications of this compound:

  • Thermogenesis Regulation : A study published in May 2023 identified that filbertone may play a role in regulating thermogenesis and lipid metabolism in skeletal muscle, suggesting potential implications for dietary supplements aimed at weight management .

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings
Food ScienceFlavoring agentEnhances nutty flavors in baked goods and confections
Analytical ChemistryMarker for oil adulterationIndicates quality and authenticity in food products
PerfumeryFragrance componentUsed widely due to its pleasant aroma
Health ResearchPotential thermogenesis regulatorMay influence lipid metabolism in muscle tissues

Comparison with Similar Compounds

Uniqueness:

Biological Activity

5-Methyl-2-hepten-4-one, a compound with the chemical formula C8_8H14_{14}O, is primarily recognized for its nutty aroma, characteristic of hazelnuts (Corylus avellana) and various other food products. This article explores the biological activity of this compound, focusing on its safety profile, potential health effects, and applications in food flavoring and fragrance industries.

This compound is an unsaturated ketone that features a double bond between the second and third carbons and a methyl group at the fifth carbon. Its structure contributes to its unique sensory properties and biological activities.

PropertyValue
Molecular FormulaC8_8H14_{14}O
Molecular Weight142.20 g/mol
Boiling Point142 °C
Density0.83 g/cm³
Solubility in WaterLow

Toxicological Profile

The safety assessment of this compound indicates that it is not expected to be genotoxic. Studies have shown that it does not induce mutagenicity in the Ames test, and its clastogenic activity has not been established through available data . The compound was evaluated using the Threshold of Toxicological Concern (TTC), which indicated safe exposure levels below established limits (0.03 mg/kg/day for repeated doses) .

Sensitization Potential

In various assays, this compound has been found to exhibit skin sensitization potential. It tested positive in both the direct peptide reactivity assay (DPRA) and the KeratinoSens assay, indicating a potential for skin sensitization at certain concentrations . Specifically, in the local lymph node assay (LLNA), it demonstrated sensitizing effects with an effective concentration (EC3) value of 2.16% .

Environmental Impact

The environmental safety profile of this compound suggests low toxicity to aquatic organisms, making it a suitable candidate for use in various applications without significant ecological risks .

Applications in Food and Fragrance

This compound is widely utilized as a flavoring agent due to its nutty aroma. It plays a crucial role in enhancing the sensory profile of food products, particularly those mimicking hazelnut flavors.

Case Study: Flavor Profile Analysis

A study analyzing various flavor compounds highlighted that this compound contributes significantly to the overall aroma profile of hazelnuts. Its presence was confirmed through gas chromatography-mass spectrometry (GC-MS), showing distinct peaks corresponding to its molecular structure .

Table 2: Flavor Compounds in Hazelnuts

CompoundAroma DescriptionConcentration (ppm)
This compoundNutty10 - 30
LimoneneCitrus5 - 15
HexanalGreen/Grassy3 - 10

Properties

IUPAC Name

(E)-5-methylhept-2-en-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-4-6-8(9)7(3)5-2/h4,6-7H,5H2,1-3H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARJWAURHQDJJAC-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)C=CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)C(=O)/C=C/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401017670
Record name (E)-5-Methyl-2-hepten-4-one
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Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; hazelnut, metallic, buttey odour
Record name 5-Methyl-2-hepten-4-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1065/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

slightly soluble in water; soluble in oils, Miscible at room temperature (in ethanol)
Record name 5-Methyl-2-hepten-4-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1065/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.845-0.852
Record name 5-Methyl-2-hepten-4-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1065/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

102322-83-8, 81925-81-7
Record name (E)-5-Methyl-2-hepten-4-one
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Record name (E)-5-Methyl-2-hepten-4-one
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hepten-4-one, 5-methyl-
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Record name (E)-5-Methyl-2-hepten-4-one
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Record name 2-Hepten-4-one, 5-methyl-, (2E)
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Record name 2-Hepten-4-one, 5-methyl
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Record name 5-METHYL-2-HEPTEN-4-ONE
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Synthesis routes and methods

Procedure details

2-Butylmagnesium bromide is prepared from 24.32 g of magnesium filings and 137 g of 2-bromobutane in 100 ml of ether. 56 g of crotonaldehyde dissolved in 60 ml of ether are added dropwise to the solution at 0° to 10° C. The mixture is then boiled for 2 hours under reflux temperature. Thereafter it is cooled, the batch decomposed with ice water/hydrochloric acid and the product extracted, neutralized and distilled. 56 g of 5-methyl-hept-2-en-4-ol of boiling point 70° C./18 mb are obtained. To 52 g of this alcohol there is slowly added a mixture of 40.34 g of sodium dichromate and 54.1 g of sulphuric acid, while cooling with ice. After a further hour's reaction at room temperature, the batch is extracted with ether, the organic phase is washed until neutral, the solvent stripped off and the crude product distilled. Redistillation using a slotted tube column gives 17.2 g of 5-methyl-hept-2-en-4-one of boiling point 72° C./20 mb.
Name
alcohol
Quantity
52 g
Type
reactant
Reaction Step One
Quantity
40.34 g
Type
reactant
Reaction Step Two
Quantity
54.1 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the enantiomeric composition of 5-methyl-2-hepten-4-one in hazelnuts?

A: [, ] The enantiomeric ratio of this compound, particularly the excess of the (S)-enantiomer, can be used to authenticate the origin of hazelnuts and potentially assess their quality. This is because different cultivars and geographical origins exhibit varying enantiomeric distributions, which impact the sensory profile of the hazelnuts.

Q2: How do extraction conditions influence the enantiomeric excess of this compound in hazelnuts?

A: [] Mild extraction conditions generally yield this compound with a higher enantiomeric excess compared to harsher extraction methods. This suggests that the matrix and extraction process can influence the enantiomeric composition of this compound.

Q3: How does roasting impact the levels of this compound enantiomers?

A: [] Roasting increases the amount of both (R)- and (S)-enantiomers of this compound. Interestingly, Italian hazelnut samples showed a more pronounced increase in the (R)-enantiomer, potentially contributing to their desirable aroma and flavor characteristics.

Q4: What analytical techniques are employed to study this compound in hazelnuts?

A: [, ] Several techniques are used to analyze this compound:

  • Headspace solid-phase microextraction (HS-SPME): This technique isolates volatile compounds, including this compound, from the hazelnut matrix [].
  • Enantioselective gas chromatography–mass spectrometry (GC-MS): This method separates and quantifies the individual enantiomers of this compound [].
  • Multidimensional gas chromatography with flame ionization detection (MDGC-FID): This sensitive technique provides detailed information about the volatile profile, including this compound, in complex samples [].
  • Gas chromatography/mass spectrometry in the selected ion monitoring mode (GC/MS-SIM): This method allows for the targeted analysis and quantification of specific ions, enhancing the sensitivity and selectivity for detecting this compound [].

Q5: What are the different synthetic methods for producing this compound?

A: [, ] Two main synthetic routes exist:

  • Grignard reaction followed by oxidation and isomerization: This method uses 2-methyl-butyraldehyde and magnesium allyl bromide to create the intermediate 5-methyl-1-hepten-4-alcohol, which is then oxidized and isomerized to yield this compound [].
  • Condensation reaction: A more environmentally friendly approach involves reacting acetoacetate with 2-methylbutyryl chloride to form 2-methylbutyryl acetate, followed by condensation with acetaldehyde to produce this compound [].

Q6: What are the safety considerations regarding this compound?

A: [] The Research Institute for Fragrance Materials (RIFM) has assessed the safety of this compound as a fragrance ingredient. While specific details about the assessment are not provided, this highlights the importance of evaluating the safety profile of this compound for its various applications.

Q7: How is this compound used in the flavor and fragrance industry?

A: [] this compound is a valuable odorant and flavoring agent, particularly in creating nutty aromas and flavors. It finds applications in various products, including perfumes, cosmetics, and food items.

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